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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

propynylamine (also known as propargylamine), a versatile building block in organic synthesis

and pharmaceutical development. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition and a visualization of analytical workflows.

Quantitative Spectral Data
The empirical formula for propynylamine is C₃H₅N, with a molecular weight of 55.08 g/mol .[1]

[2] Its structure consists of a propargyl group attached to an amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of propynylamine. The

proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical

environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of propargylamine hydrochloride in DMSO-d6 shows distinct signals for

the different protons in the molecule.[3]
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

HC≡ 3.62 Triplet 1H

≡C-CH₂ 3.69 Doublet of triplets 2H

NH₃⁺ 8.75 Broad singlet 3H

Table 1: ¹H NMR spectral data for propargylamine hydrochloride in DMSO-d6.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm

CH₂-NH₂ ~30-40

≡C-CH₂ ~70-80

C≡C ~80-90

Table 2: Approximate ¹³C NMR chemical shifts for propynylamine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of propynylamine shows characteristic absorption bands for the amine and alkyne

groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300 C-H stretch Terminal Alkyne

3500 - 3300 N-H stretch Primary Amine

2260 - 2100 C≡C stretch Alkyne

1650 - 1580 N-H bend Primary Amine

1250 - 1020 C-N stretch Aliphatic Amine

Table 3: Characteristic IR absorption bands for propynylamine.[4][5]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of propynylamine results in the formation of a

molecular ion and various fragment ions, providing information about the molecule's mass and

structure. The molecular ion peak [M]⁺ is observed at an m/z of 55.[6]

m/z Relative Abundance Proposed Fragment Ion

55 Moderate [C₃H₅N]⁺ (Molecular Ion)

54 High [C₃H₄N]⁺

28 High [CH₂N]⁺

Table 4: Key fragments in the mass spectrum of propynylamine.[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy
Sample Preparation:

¹H NMR: Dissolve 5-25 mg of propynylamine or its salt in a suitable deuterated solvent

(e.g., DMSO-d6, CDCl₃, D₂O).[7]
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¹³C NMR: A higher concentration of 50-100 mg is recommended.[7]

Transfer the solution to a 5 mm NMR tube. For referencing, tetramethylsilane (TMS) can be

used as an internal standard (δ = 0.00 ppm).[8]

Instrumentation and Data Acquisition:

A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

The instrument is tuned and the magnetic field is shimmed for homogeneity.[7]

For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.[9]

Acquisition parameters such as spectral width, acquisition time, and relaxation delay are

optimized for the specific experiment.[7][9]

Infrared (IR) Spectroscopy
Sample Preparation (for liquid sample):

Neat Liquid: A drop of neat propynylamine can be placed between two IR-transparent salt

plates (e.g., NaCl or KBr).[10]

Attenuated Total Reflectance (ATR): A small drop of the liquid is placed directly on the ATR

crystal (e.g., diamond or germanium).[11]

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the clean salt plates or ATR crystal is recorded.

The sample is then placed in the beam path, and the spectrum is acquired over a typical

range of 4000 to 400 cm⁻¹.[11]

Multiple scans are averaged to improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)
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Sample Introduction and Ionization:

The propynylamine sample is introduced into the mass spectrometer, typically after

separation by gas chromatography (GC-MS).

Electron Ionization (EI) is a common method where the sample molecules are bombarded

with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13]

[14]

Instrumentation and Data Acquisition:

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a key process in

mass spectrometry.
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General workflow for the spectroscopic analysis of propynylamine.
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Simplified fragmentation pathway of propynylamine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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